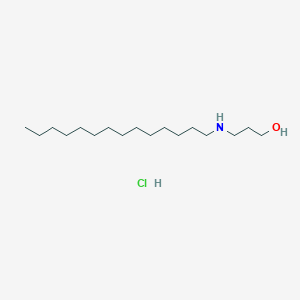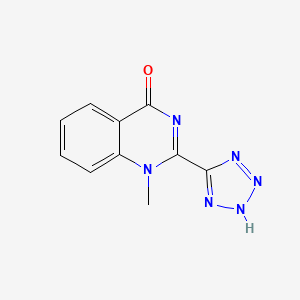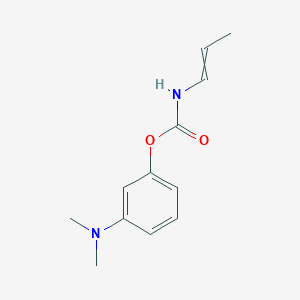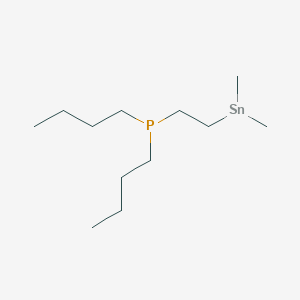
2-Methyl-1-(methylphosphanyl)propan-1-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-(methylphosphanyl)propan-1-imine is an organic compound that features a unique combination of a phosphanyl group and an imine group attached to a methylated propan structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(methylphosphanyl)propan-1-imine typically involves the reaction of a suitable phosphine precursor with an imine precursor under controlled conditions. One common method involves the use of methylphosphine and an appropriate aldehyde or ketone to form the imine linkage. The reaction is usually carried out in the presence of a base to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-Methyl-1-(methylphosphanyl)propan-1-imine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The phosphanyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve halogenating agents or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce amines.
科学的研究の応用
2-Methyl-1-(methylphosphanyl)propan-1-imine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can stabilize metal complexes and facilitate various catalytic processes.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial chemical processes.
作用機序
The mechanism by which 2-Methyl-1-(methylphosphanyl)propan-1-imine exerts its effects involves its ability to coordinate with metal centers and form stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets and pathways involved depend on the specific application and the nature of the metal center.
類似化合物との比較
Similar Compounds
- 1-Methyl-1-(methylphosphanyl)ethan-1-imine
- 2-Methyl-1-(diphenylphosphanyl)propan-1-imine
- 1-(Methylphosphanyl)propan-1-imine
Uniqueness
2-Methyl-1-(methylphosphanyl)propan-1-imine is unique due to its specific combination of a phosphanyl group and an imine group on a methylated propan backbone. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications.
特性
CAS番号 |
89996-86-1 |
|---|---|
分子式 |
C5H12NP |
分子量 |
117.13 g/mol |
IUPAC名 |
2-methyl-1-methylphosphanylpropan-1-imine |
InChI |
InChI=1S/C5H12NP/c1-4(2)5(6)7-3/h4,6-7H,1-3H3 |
InChIキー |
RKQUXQSRGXBCQK-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=N)PC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


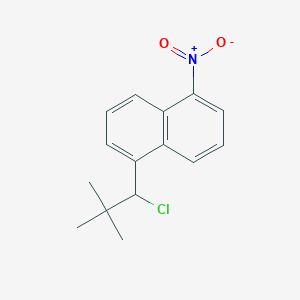
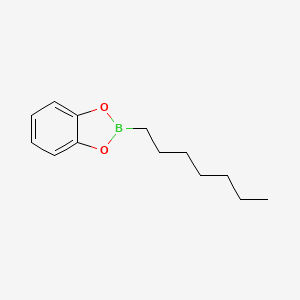
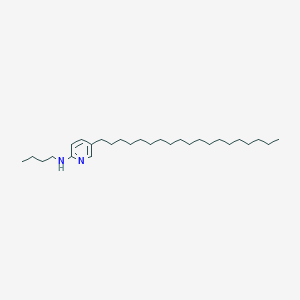
![N-(2-Aminophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14381189.png)
![2-[5-(3,3-Dimethyloxiran-2-yl)-3-methylpentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14381191.png)
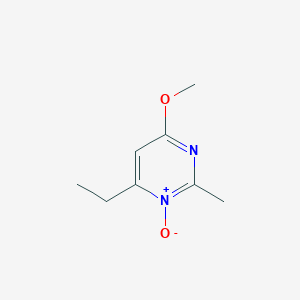

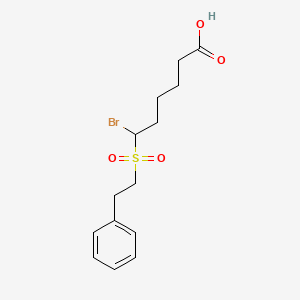
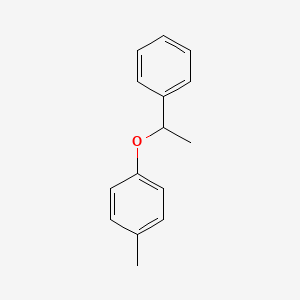
![1-[3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14381227.png)
